molecular formula C12H7ClN2 B13925327 2-Chloro-4-(phenylethynyl)pyrimidine

2-Chloro-4-(phenylethynyl)pyrimidine

Cat. No.: B13925327
M. Wt: 214.65 g/mol
InChI Key: WNTDBHWKNCZUHY-UHFFFAOYSA-N
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Description

2-chloro-4-(2-phenylethynyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and a phenylethynyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(2-phenylethynyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyrimidine and phenylacetylene.

    Reaction Conditions: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.

    Procedure: The reaction mixture is typically heated to a temperature range of 60-80°C for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for 2-chloro-4-(2-phenylethynyl)pyrimidine would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(2-phenylethynyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures.

    Coupling Reactions: Reagents include organoboron compounds (for Suzuki-Miyaura) or alkenes (for Heck). Catalysts such as palladium complexes and bases like potassium carbonate are commonly used.

Major Products

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products are more complex aromatic compounds with extended conjugation.

Scientific Research Applications

2-chloro-4-(2-phenylethynyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-(2-phenylethynyl)pyrimidine depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-chloropyrimidine: Lacks the phenylethynyl group, making it less complex and potentially less bioactive.

    4-phenylethynylpyrimidine: Lacks the chlorine atom, which may affect its reactivity and binding properties.

Uniqueness

2-chloro-4-(2-phenylethynyl)pyrimidine is unique due to the presence of both the chlorine atom and the phenylethynyl group, which confer distinct chemical reactivity and potential bioactivity. This dual substitution pattern allows for a wider range of chemical modifications and applications compared to its simpler analogs.

Properties

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

2-chloro-4-(2-phenylethynyl)pyrimidine

InChI

InChI=1S/C12H7ClN2/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H

InChI Key

WNTDBHWKNCZUHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC(=NC=C2)Cl

Origin of Product

United States

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